molecular formula C12H27S B1616207 Tributylstibine CAS No. 2155-73-9

Tributylstibine

Cat. No.: B1616207
CAS No.: 2155-73-9
M. Wt: 293.1 g/mol
InChI Key: BXJWDOYMROEHEN-UHFFFAOYSA-N
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Description

. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a ligand in coordination chemistry and as a reagent in organic synthesis.

Preparation Methods

Tributylstibine can be synthesized through several methods. One common synthetic route involves the reaction of antimony trichloride with butyl lithium in an inert atmosphere. The reaction proceeds as follows:

SbCl3+3BuLiSb(Bu)3+3LiCl\text{SbCl}_3 + 3 \text{BuLi} \rightarrow \text{Sb(Bu)}_3 + 3 \text{LiCl} SbCl3​+3BuLi→Sb(Bu)3​+3LiCl

This method requires careful control of reaction conditions, including temperature and the exclusion of moisture and air, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Tributylstibine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form antimony oxides. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other ligands. For example, it can react with halogens to form halogenated derivatives.

    Polymerization: This compound can be used in polymerization reactions to form organometallic polymers.

Common reagents and conditions used in these reactions include oxidizing agents, halogens, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary but can include antimony oxides, halogenated antimony compounds, and organometallic polymers.

Scientific Research Applications

Tributylstibine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: this compound has been studied for its potential biological activity, including its effects on enzyme activity and cellular processes.

    Medicine: Research has explored the use of this compound in the development of antimony-based drugs, particularly for the treatment of parasitic infections.

    Industry: The compound is used in the manufacture of certain electronic devices and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which tributylstibine exerts its effects depends on the specific application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In organic synthesis, it can facilitate the formation of carbon-carbon bonds through its ability to stabilize reaction intermediates. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparison with Similar Compounds

Tributylstibine can be compared to other organometallic compounds such as tributylphosphine and tributylarsine. While all three compounds contain butyl groups attached to a central atom, their chemical properties and reactivity differ due to the nature of the central atom (antimony, phosphorus, or arsenic). This compound is unique in its ability to form stable complexes with transition metals and its use in specific polymerization reactions .

Similar compounds include:

  • Tributylphosphine (P(C4H9)3)
  • Tributylarsine (As(C4H9)3)
  • Triphenylstibine (Sb(C6H5)3)

Each of these compounds has distinct properties and applications, making them valuable in different areas of research and industry.

Properties

IUPAC Name

tributylstibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.Sb/c3*1-3-4-2;/h3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWDOYMROEHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sb](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175884
Record name Tributylstibine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-73-9
Record name Tributylstibine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2155-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylstibine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylstibine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylstibine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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